5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride
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Overview
Description
5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H12ClNO4S and a molecular weight of 241.69 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride typically involves the reaction of 5,5-diethyl-2-oxo-1,3-oxazolidine with chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 5,5-diethyl-2-oxo-1,3-oxazolidine and sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity makes it useful in modifying biological molecules and studying enzyme interactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride include other oxazolidine derivatives and sulfonyl chlorides. Some examples are:
- 5,5-Dimethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride
- 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonic acid
- 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonamide
Compared to these compounds, this compound is unique due to its specific reactivity and the stability of the sulfonyl chloride group .
Properties
CAS No. |
1432679-54-3 |
---|---|
Molecular Formula |
C7H12ClNO4S |
Molecular Weight |
241.69 g/mol |
IUPAC Name |
5,5-diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H12ClNO4S/c1-3-7(4-2)5-9(6(10)13-7)14(8,11)12/h3-5H2,1-2H3 |
InChI Key |
JFAZWMBRQGQXIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C(=O)O1)S(=O)(=O)Cl)CC |
Origin of Product |
United States |
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